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Compound of Interest

Compound Name: 3-Ethylheptanoic acid

Cat. No.: B075990

This guide provides a detailed overview of the spectroscopic data for 3-Ethylheptanoic acid
(CAS No: 14272-47-0), a nine-carbon branched-chain carboxylic acid. The information
presented is intended for researchers, scientists, and professionals in the field of drug
development and chemical analysis. This document compiles nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data, alongside probable experimental
protocols for their acquisition.

Molecular Structure and Properties

e |[UPAC Name: 3-Ethylheptanoic acid[1]
e Molecular Formula: CoH1s02[1][2]

» Molecular Weight: 158.24 g/mol [1]

e Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The *H and 13C NMR data for 3-Ethylheptanoic acid are presented below.

1H NMR Data

Table 1: *H NMR Spectroscopic Data for 3-Ethylheptanoic acid.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
10-13 Broad Singlet 1H -COOH
~2.4 Multiplet 2H -CH2-COOH
~2.1 Multiplet 1H -CH(CH2CHs3)-
~1.4 Multiplet 4H -CH2-CH2-CH(Et)-

) -CH(CH2CHs)- and -
~1.3 Multiplet 4H
CH2-CHs (butyl)

~0.9 Triplet 3H -CHz2-CHs (butyl)
~0.85 Triplet 3H -CH(CH2CHs)-

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent
and instrument. The characteristic broad singlet for the carboxylic acid proton is expected to
appear far downfield, typically between 10-13 ppm.[3]

13C NMR Data

Table 2: 13C NMR Spectroscopic Data for 3-Ethylheptanoic acid.
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Chemical Shift (8) ppm Assignment
~180 -COOH

~45 -CH(CH2CHs3)-
~40 -CH2-COOH

~30 -CHz- (butyl chain)
~29 -CH2- (butyl chain)
~25 -CH:- (ethyl group)
~22 -CH2- (butyl chain)
~14 -CHs (butyl chain)
~11 -CHs (ethyl group)

Note: These are approximate chemical shift values. Carboxylic acid carbons typically appear in
the 165-185 ppm range.[4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The gas-phase
IR spectrum of 3-Ethylheptanoic acid displays characteristic absorptions for a carboxylic acid.

[1][2]

Table 3: Principal IR Absorption Bands for 3-Ethylheptanoic acid.
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid

2500-3300 Broad ]

dimen)[3][7]
~2960, ~2870 Strong C-H stretch (alkane)

C=0 stretch (carboxylic acid
1700-1725 Strong ]

dimen)[3][7]
~1465 Medium C-H bend (methylene)
~1380 Medium C-H bend (methyl)
1210-1320 Medium C-O stretch[3]
~920 Broad O-H bend (out-of-plane)[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight
and fragmentation pattern of a compound.

Table 4: Major Mass Spectral Peaks for 3-Ethylheptanoic acid.

Probable Fragment

miz Relative Intensity (%) .
Assignment
158 Low [M]* (Molecular lon)
129 Moderate [M - CzHs]*
[M - COOH]* or [M - H20 -
113 Moderate
C2Hs]*
101 High [M - CaHo]*
73 Base Peak [CH(CH2CH3)COOH]*
45 Moderate [COOH]*
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Note: The fragmentation of carboxylic acids often involves the loss of alkyl radicals and
characteristic fragments containing the carboxyl group.[8]

Experimental Protocols

While specific experimental parameters for the publicly available data are not fully detailed, the
following represents standard methodologies for the spectroscopic analysis of a liquid
carboxylic acid like 3-Ethylheptanoic acid.

NMR Spectroscopy Protocol

» Sample Preparation: A solution of 3-Ethylheptanoic acid (typically 5-25 mg) is prepared in
approximately 0.6-0.7 mL of deuterated chloroform (CDCIs). A small amount of
tetramethylsilane (TMS) is added as an internal standard (0 ppm).[9][10]

e Instrumentation: A *H NMR spectrum would be acquired on an instrument such as a
BRUKER AC-300 (300 MHz) spectrometer.[9]

e 1H NMR Acquisition:
o Pulse Program: A standard single-pulse sequence is used.
o Acquisition Time: Typically 2-4 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 8 to 16 scans are averaged to improve the signal-to-noise ratio.
o Spectral Width: A spectral width of approximately 15 ppm is sufficient.
e 13C NMR Acquisition:

o Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the
spectrum to single lines for each unique carbon.

o Acquisition Time: Approximately 1-2 seconds.

o Relaxation Delay: 2-5 seconds.
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o Number of Scans: Several hundred to thousands of scans are required due to the low
natural abundance of 13C.

o Spectral Width: A spectral width of approximately 220 ppm is standard.[4]

IR Spectroscopy Protocol

Sample Preparation: For a neat liquid sample, a thin film is prepared between two potassium
bromide (KBr) or sodium chloride (NaCl) plates.[11] A single drop of 3-Ethylheptanoic acid
is placed on one plate, and the second plate is pressed on top to create a uniform capillary
film.[11]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
Acquisition:

o Mode: Transmission.

o Spectral Range: Typically 4000-400 cm~1,

o Resolution: 4 cm™1,

o Number of Scans: 16 to 32 scans are co-added to generate the final spectrum. A
background spectrum of the empty sample compartment is recorded and automatically
subtracted from the sample spectrum.

Mass Spectrometry Protocol

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an
electron ionization (El) source, such as an HP-GC/MS/IRD system, is commonly used.[1]

Sample Introduction: The sample is injected into the GC, where it is vaporized and separated
from any impurities. The separated compound then enters the mass spectrometer.

lonization:

o Technique: Electron lonization (El).[12]
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o Electron Energy: The standard energy is 70 eV.[12] This energy is sufficient to cause

ionization and reproducible fragmentation.

o Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole)

based on their mass-to-charge ratio (m/z).

o Detection: An electron multiplier detects the ions, and the resulting signal is processed to

generate a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as 3-Ethylheptanoic acid.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of 3-Ethylheptanoic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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